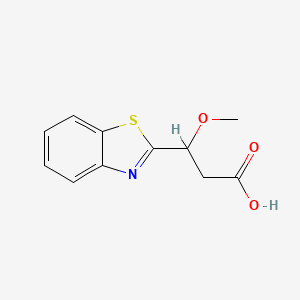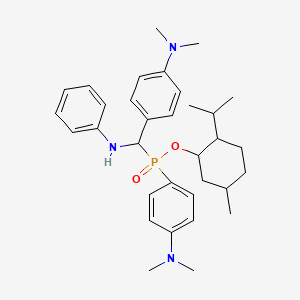
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate is a useful research compound. Its molecular formula is C33H46N3O2P and its molecular weight is 547.724. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Controlled and Triggered Small Molecule Release
Research on polymer-based devices for controlled and triggered small molecule delivery shows potential applications in developing implantable devices for drug delivery. A study by Gao et al. (2013) on a device using a poly(N-isopropylacrylamide)-co-acrylic acid microgel layer demonstrates the pH-dependent release of small molecules, which could be tuned by the thickness of an Au layer coating. This approach offers insights into designing systems for the precise release of therapeutics or other small molecules in response to environmental stimuli (Gao et al., 2013).
Synthesis and Reactivity of Complex Molecules
Studies on the synthesis and characterization of complex molecules with phosphorus-containing groups provide foundational knowledge for creating novel compounds with potential applications in catalysis, materials science, and organic synthesis. For example, research by Diebolt et al. (2011) explores the steric and electronic properties of tertiary phosphines, which could inform the design of ligands for metal-catalyzed reactions, affecting the efficiency and selectivity of these processes (Diebolt et al., 2011).
Investigation of Schiff Bases
The study of Schiff bases and their properties, such as prototropy and radical scavenging activity, has implications for therapeutic agent development and food industry applications. Kaştaş et al. (2017) investigate two Schiff bases, highlighting their potential as active components in pharmaceuticals or as additives in the food industry, demonstrating the broad applicability of such compounds in health and nutrition (Kaştaş et al., 2017).
Antimicrobial Activity and Docking Study
The synthesis of novel compounds and their evaluation for antimicrobial activity contribute to the development of new therapeutic agents. Ghorab et al. (2017) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, offering insights into the design of compounds with enhanced antimicrobial properties (Ghorab et al., 2017).
Enantioselective Reactions
Research on enantioselective reactions, such as the kinetic resolution of dihydropyridine derivatives by Candida rugosa lipase, as studied by Sobolev et al. (2002), contributes to the synthesis of chiral molecules, which are crucial in the development of drugs with specific enantiomeric activities (Sobolev et al., 2002).
特性
IUPAC Name |
4-[anilino-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N3O2P/c1-24(2)31-22-13-25(3)23-32(31)38-39(37,30-20-18-29(19-21-30)36(6)7)33(34-27-11-9-8-10-12-27)26-14-16-28(17-15-26)35(4)5/h8-12,14-21,24-25,31-34H,13,22-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNISXSIGOHIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)N(C)C)NC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N3O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)
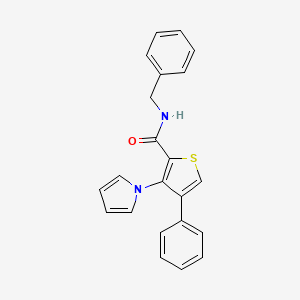
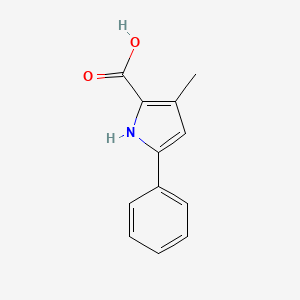
![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)
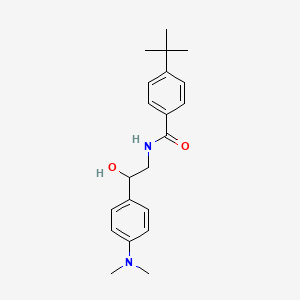
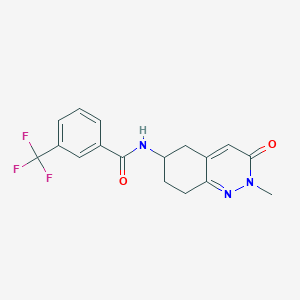

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)
![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)
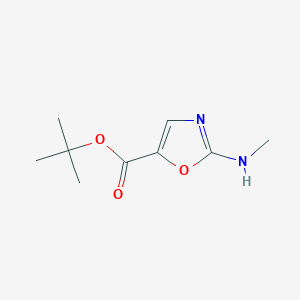
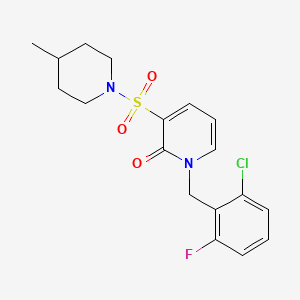
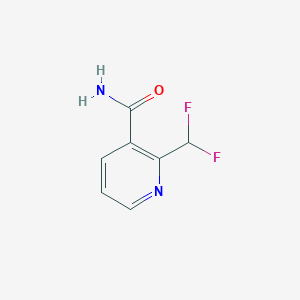
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
